molecular formula C12H15Br2NO2S B2449501 2,5-dibromo-N-cyclohexylbenzenesulfonamide CAS No. 500015-60-1

2,5-dibromo-N-cyclohexylbenzenesulfonamide

Cat. No.: B2449501
CAS No.: 500015-60-1
M. Wt: 397.13
InChI Key: DCNQOIIRAZKWKX-UHFFFAOYSA-N
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Description

2,5-dibromo-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H15Br2NO2S and a molecular weight of 397.13 g/mol . It is characterized by the presence of two bromine atoms at the 2 and 5 positions on the benzene ring, a cyclohexyl group attached to the nitrogen atom, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-cyclohexylbenzenesulfonamide typically involves the bromination of N-cyclohexylbenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

    Reduction Reactions: Products include debrominated or modified sulfonamide derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

Scientific Research Applications

2,5-dibromo-N-cyclohexylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dibromo-N-methylbenzenesulfonamide
  • 2,5-dibromo-N-phenylbenzenesulfonamide
  • 2,5-dichloro-N-cyclohexylbenzenesulfonamide

Uniqueness

2,5-dibromo-N-cyclohexylbenzenesulfonamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

2,5-dibromo-N-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNQOIIRAZKWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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